X-ray Crystallography: Planar Geometry
The reaction of 6-bromobenzo[d]thiazole-2-carbonitrile with ethyl 2-mercapto-2-methylpropanoate yields a dimethyloxyluciferin derivative that exhibits a C–C bond length of 1.461 (3) Å, indicative of partial double-bond character, which restricts rotation and leads to an almost planar molecular structure (N–C–C–S torsion angle = 9.7 (3)°). This specific geometry is a direct consequence of the 6-bromo substitution pattern [1].
| Evidence Dimension | Molecular geometry of the reaction product |
|---|---|
| Target Compound Data | C–C bond length: 1.461 (3) Å; N–C–C–S torsion angle: 9.7 (3)° |
| Comparator Or Baseline | Class-level inference: The 6-bromo substitution pattern dictates the specific geometric outcome compared to other possible substitution patterns on the benzothiazole core. Unsubstituted benzothiazole-2-carbonitrile would not produce this specific derivative. |
| Quantified Difference | N/A (class-level comparison) |
| Conditions | Reaction of 6-bromobenzo[d]thiazole-2-carbonitrile with ethyl 2-mercapto-2-methylpropanoate in iso-propanol at reflux. Crystal structure determined by X-ray diffraction. |
Why This Matters
The planar geometry of this derivative is a key structural feature for applications in bioluminescence and materials science, directly stemming from the specific 6-bromo substitution on the starting material.
- [1] Würfel, H., Görls, H., Weiss, D., & Beckert, R. (2013). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E, 69(12), o1821. View Source
